molecular formula C9H11Li2N2O9P B12379245 Uridine 5'-monophosphate-15N2 (dilithium)

Uridine 5'-monophosphate-15N2 (dilithium)

Cat. No.: B12379245
M. Wt: 338.1 g/mol
InChI Key: VZKHMAVADRKKIM-BXRRZPCLSA-L
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Description

Uridine 5’-monophosphate-15N2 (dilithium) is a nitrogen-15 labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is particularly significant in research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-monophosphate-15N2 (dilithium) can be synthesized through a multi-step process involving the incorporation of nitrogen-15 into uridine. The synthesis typically starts with the preparation of uridine, followed by phosphorylation to obtain uridine 5’-monophosphate. The nitrogen-15 labeling is introduced during the synthesis of the uridine precursor .

Industrial Production Methods

Industrial production of uridine 5’-monophosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate-15N2 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .

Scientific Research Applications

Uridine 5’-monophosphate-15N2 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-monophosphate-15N2 (dilithium) exerts its effects by participating in nucleotide metabolism. It serves as a precursor for the synthesis of uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and various cellular processes. The nitrogen-15 labeling allows for precise tracking of its metabolic fate and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-monophosphate: The non-labeled form, commonly used in nucleotide metabolism studies.

    Uridine diphosphate: A higher phosphorylated form involved in glycosylation reactions.

    Uridine triphosphate: A triphosphate form essential for RNA synthesis

Uniqueness

Uridine 5’-monophosphate-15N2 (dilithium) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways with high precision. This labeling allows researchers to differentiate between endogenous and exogenous sources of uridine, facilitating detailed investigations into nucleotide metabolism and function .

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

338.1 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;;

InChI Key

VZKHMAVADRKKIM-BXRRZPCLSA-L

Isomeric SMILES

[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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